molecular formula C13H18O2 B7873584 4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol

4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B7873584
M. Wt: 206.28 g/mol
InChI Key: HTWPVBBOMJIRFJ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol is an organic compound characterized by a tetrahydropyran ring substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on specific laboratory requirements, but generally, hydrogen gas is used under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. Catalysts like platinum on carbon or palladium on carbon are commonly employed to ensure high yield and purity. The reaction is typically carried out under elevated pressures and temperatures to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering the tetrahydropyran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Further hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other tetrahydropyran derivatives.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWPVBBOMJIRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCOCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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